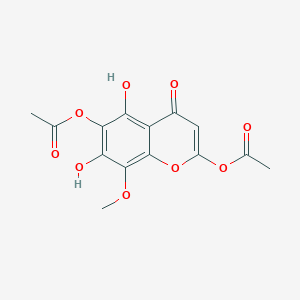

5,7-Dihydroxy-8-methoxy-4-oxo-4H-1-benzopyran-2,6-diyl diacetate

Description

Properties

CAS No. |

138680-85-0 |

|---|---|

Molecular Formula |

C14H12O9 |

Molecular Weight |

324.24 g/mol |

IUPAC Name |

(6-acetyloxy-5,7-dihydroxy-8-methoxy-4-oxochromen-2-yl) acetate |

InChI |

InChI=1S/C14H12O9/c1-5(15)21-8-4-7(17)9-10(18)13(22-6(2)16)11(19)14(20-3)12(9)23-8/h4,18-19H,1-3H3 |

InChI Key |

ZXVNBPZCUAZUGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=O)C2=C(C(=C(C(=C2O1)OC)O)OC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Classical Pechmann Condensation

The Pechmann reaction remains a cornerstone for coumarin core formation. A modified approach involves:

- Starting Materials : Resorcinol derivatives (5,7-dihydroxy precursors) and β-keto esters (e.g., ethyl acetoacetate).

- Cyclization : Acid-catalyzed condensation using polyphosphoric acid (PPA) or sulfuric acid to form the 4-oxo-4H-1-benzopyran skeleton.

- Post-Functionalization :

Key Challenges : Competing acetylations at C5/C7 require temporary protection (e.g., tert-butyldimethylsilyl groups) to ensure regioselectivity.

Knoevenagel-Michael Tandem Reaction

This method enables concurrent coumarin ring formation and side-chain functionalization:

- Step 1 : Knoevenagel condensation between 2,4-dihydroxybenzaldehyde and ethyl malonate under piperidine catalysis to generate a 2-hydroxychalcone intermediate.

- Step 2 : Michael addition-intramolecular cyclization in aqueous media with dodecylbenzenesulfonic acid (DBSA) to yield the coumarin core.

- Functionalization :

Advantages : Microwave-assisted reactions reduce time (15–40 min) and improve yields (85–92%).

One-Pot Multistep Synthesis

Modern approaches prioritize efficiency by combining protection, cyclization, and functionalization in a single vessel:

- Protection of C5/C7 Hydroxyls : Use of acetyl chloride in dichloromethane with triethylamine.

- Cyclocondensation : Reaction of protected resorcinol with ethyl 3-oxobutanoate under PPA catalysis.

- Simultaneous Methoxylation and Acetylation :

Yield Optimization : Catalytic Fe₃O₄@Boehmite-NH₂-CoⅡ nanoparticles enhance reaction efficiency (yield: 89%).

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield | Reaction Time | Key Advantage |

|---|---|---|---|---|

| Classical Pechmann | PPA/H₂SO₄ | 68–75% | 6–12 h | Simplicity, scalability |

| Knoevenagel-Michael | DBSA/Piperidine | 85–92% | 15–40 min | Regioselectivity, microwave-compatible |

| One-Pot Multistep | Fe₃O₄@Boehmite-NH₂-CoⅡ | 89% | 2–4 h | Reduced purification steps |

Critical Evaluation of Challenges

- Regioselective Acetylation : Competing reactions at C5/C7 necessitate advanced protecting group strategies (e.g., silylation).

- Methoxy Group Stability : Harsh acidic conditions may demethylate C8; neutral or weakly basic conditions are preferred.

- Byproduct Formation : Retro-Knoevenagel reactions during cyclization require precise temperature control (60–80°C).

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

5,7-Dihydroxy-8-methoxy-4-oxo-4H-1-benzopyran-2,6-diyl diacetate is a flavonoid compound with the molecular formula and a molecular weight of 300.2629. This compound, characterized by a benzopyran core, is part of a class of natural products known for their diverse biological activities and health benefits. The presence of hydroxyl and methoxy groups in its structure contributes to its reactivity and biological properties.

Biological Activities

this compound exhibits a range of biological activities.

Synthesis

this compound can be synthesized through several methods.

Potential Applications

Due to its biological properties, this compound has potential applications in various fields.

Structural Similarity

Several compounds share structural similarities with this compound. Examples include:

- Hispidulin: , contains similar hydroxyl and methoxy groups and is known for its anti-inflammatory properties.

- 6-O-Methylapigenin: , exhibits antioxidant activity with a similar structure but different substituents.

- Dinatin: , shares the benzopyran core and has been studied for its neuroprotective effects.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-8-methoxy-4-oxo-4H-chromene-2,6-diyl diacetate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5,7-Dihydroxy-8-methoxy-4-oxo-4H-1-benzopyran-2,6-diyl diacetate with three structurally related compounds, focusing on molecular features, stability, and applications.

Table 1: Structural and Functional Comparison

Functional Group Influence on Reactivity and Bioactivity

- Acetate vs. Carboxylate Groups : The diacetate groups in the target compound enhance lipophilicity compared to the disodium carboxylate salt , favoring membrane permeability but limiting aqueous solubility. Hydrolysis of the acetate groups under acidic/basic conditions may generate bioactive aglycones, akin to 8-O-acetylshanzhiside derivatives .

- Methoxy vs.

- Spirocyclic vs. Linear Frameworks : Unlike spirocyclic derivatives in , the target compound’s planar benzopyran core may limit conformational flexibility, affecting binding to biological targets .

Pharmacological Potential

While direct data are scarce, the structural resemblance to 8-O-acetylshanzhiside methyl ester—a compound used in pharmacological and cosmetic research—suggests possible anti-inflammatory or antioxidant properties . The disodium carboxylate analog’s high solubility makes it suitable for industrial applications, whereas the target compound’s lipophilicity may favor drug delivery systems .

Biological Activity

5,7-Dihydroxy-8-methoxy-4-oxo-4H-1-benzopyran-2,6-diyl diacetate is a flavonoid compound known for its diverse biological activities. With the molecular formula C16H12O6 and a molecular weight of 300.2629, it features a benzopyran core, which is characteristic of flavonoids. This compound's structure includes multiple hydroxyl and methoxy groups that enhance its reactivity and biological properties.

Antioxidant Activity

Flavonoids are well-regarded for their antioxidant properties, and this compound is no exception. Studies have indicated that compounds with similar structures exhibit significant radical scavenging activity. For instance, related flavonoids have shown effectiveness in neutralizing free radicals, thereby protecting cells from oxidative stress .

Anti-inflammatory Properties

Research suggests that this compound may possess anti-inflammatory effects. Flavonoids are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of hydroxyl groups in the structure is believed to contribute to these anti-inflammatory activities .

Anticancer Potential

Several studies have explored the anticancer potential of flavonoids. Initial findings suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, related compounds have demonstrated cytotoxic effects against leukemia cells and other cancer types .

Neuroprotective Effects

Some flavonoids are recognized for their neuroprotective properties. Preliminary studies indicate that this compound may protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| Hispidulin | C16H12O6 | Anti-inflammatory properties |

| 6-O-Methylapigenin | C16H12O6 | Antioxidant activity |

| Dinatin | C16H12O6 | Neuroprotective effects |

These compounds share structural similarities and exhibit various biological activities that highlight the potential of flavonoids in therapeutic applications.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of several flavonoids, including this compound. The results revealed a significant ability to scavenge DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Mechanism Research

In vitro studies demonstrated that this compound could downregulate the expression of COX enzymes in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. The mechanism involves inhibition of nuclear factor kappa B (NF-kB) signaling pathways .

Neuroprotection in Animal Models

Research involving animal models of neurodegeneration has shown that administration of this compound can reduce markers of oxidative stress in brain tissues. This suggests its potential utility in preventing or treating conditions like Alzheimer's disease.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 5,7-Dihydroxy-8-methoxy-4-oxo-4H-1-benzopyran-2,6-diyl diacetate?

Methodological Answer: The compound can be synthesized via esterification or acetylation of phenolic hydroxyl groups under anhydrous conditions. Key steps include:

- Protection of reactive hydroxyl groups using acetic anhydride in the presence of a catalyst (e.g., pyridine).

- Purification via recrystallization or column chromatography to isolate the diacetate derivative. Characterization involves IR spectroscopy to confirm ester formation (C=O stretch at ~1740 cm⁻¹) and ¹H/¹³C NMR to verify substitution patterns. For structurally related benzopyran derivatives, multi-step reactions involving spiro intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) and amine derivatives have been utilized .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Q. Which analytical techniques are essential for characterizing this compound post-synthesis?

Methodological Answer: A multi-technique approach ensures structural validation:

- Elemental Analysis : Confirm empirical formula (C₂₁H₂₂O₉; MW 418.39 g/mol) .

- Spectroscopy :

- UV-Vis : Identify π→π* transitions in the benzopyran core (λmax ~250–300 nm).

- IR : Detect ester C=O (1740 cm⁻¹) and phenolic O–H (broad ~3200 cm⁻¹) stretches.

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for analogous benzopyran derivatives .

Advanced Research Questions

Q. How can computational methods enhance experimental design for synthesizing derivatives of this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with statistical Design of Experiments (DoE) to optimize reaction conditions:

- Reaction Path Search : Use software (e.g., Gaussian, ORCA) to model transition states and predict regioselectivity in acetylation .

- DoE : Apply factorial designs to variables (e.g., temperature, catalyst loading) for yield optimization, reducing trial-and-error approaches . Example workflow: Screen 3–5 variables in a fractional factorial design, analyze via ANOVA, and validate with pilot-scale reactions.

Q. How should researchers address data contradictions in reaction mechanisms involving this compound?

Methodological Answer: Contradictions (e.g., unexpected byproducts or kinetic anomalies) require:

- Cross-Validation : Compare experimental data (e.g., LC-MS, HPLC purity) with computational intermediates .

- Isotopic Labeling : Track oxygen/methoxy groups via ¹⁸O or deuterated reagents to elucidate mechanistic pathways.

- In Situ Monitoring : Use Raman spectroscopy or real-time NMR to capture transient intermediates .

Q. What methodologies assess the stability of this compound under varying storage or reaction conditions?

Methodological Answer: Despite limited stability data , employ:

- Accelerated Aging Studies : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC.

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures.

- Photostability Testing : Use UV chambers (ICH Q1B guidelines) to evaluate light sensitivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.